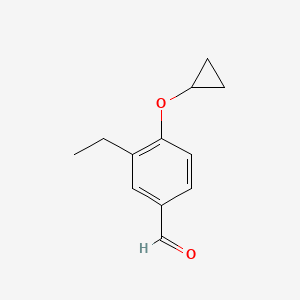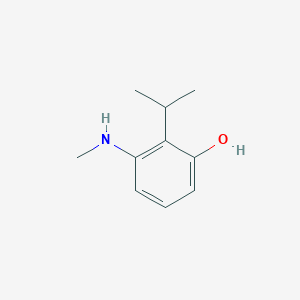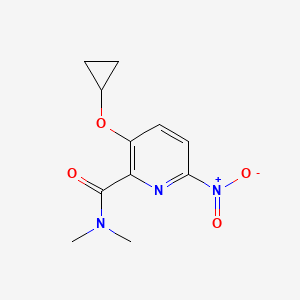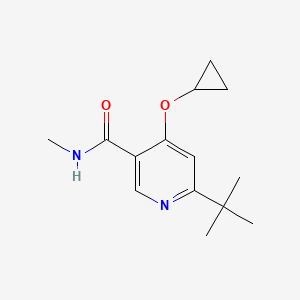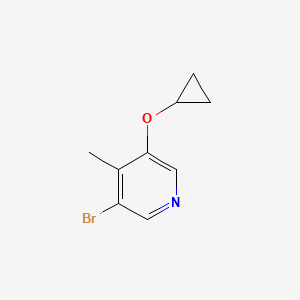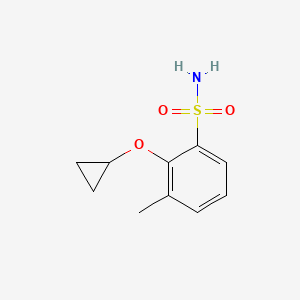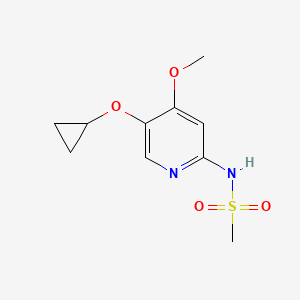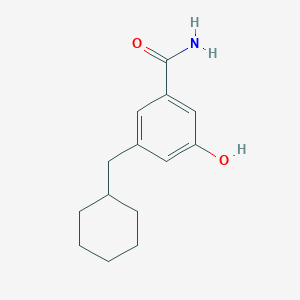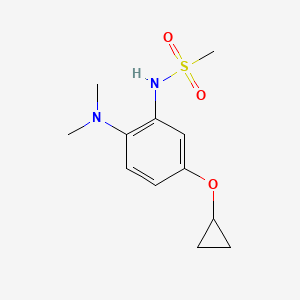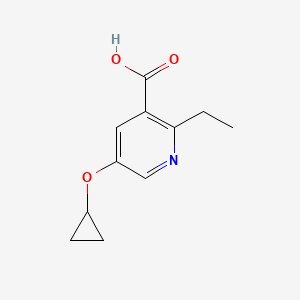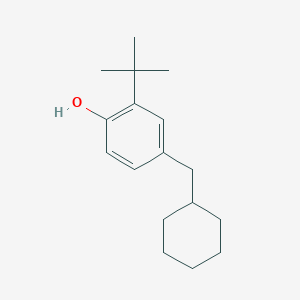
2-Tert-butyl-4-(cyclohexylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C17H26O. It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclohexylmethyl group attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-(cyclohexylmethyl)phenol typically involves the alkylation of phenol with tert-butyl chloride and cyclohexylmethyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes using continuous flow reactors. The use of catalysts such as aluminum chloride or zeolites can enhance the efficiency and yield of the reaction. The product is then purified through distillation and recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using halogens, nitric acid, and sulfuric acid, respectively.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Cyclohexylmethyl alcohol and tert-butyl alcohol.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Applications De Recherche Scientifique
2-Tert-butyl-4-(cyclohexylmethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve the durability of plastics and rubber.
Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-(cyclohexylmethyl)phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways, leading to its antioxidant effects.
Comparaison Avec Des Composés Similaires
- 2-Tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-methylphenol
- 4-Tert-butylphenol
Comparison: 2-Tert-butyl-4-(cyclohexylmethyl)phenol is unique due to the presence of both tert-butyl and cyclohexylmethyl groups, which confer enhanced stability and lipophilicity compared to similar compounds. This makes it particularly effective as an antioxidant and stabilizer in various applications.
Propriétés
Formule moléculaire |
C17H26O |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-tert-butyl-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C17H26O/c1-17(2,3)15-12-14(9-10-16(15)18)11-13-7-5-4-6-8-13/h9-10,12-13,18H,4-8,11H2,1-3H3 |
Clé InChI |
KUBKIXWGNJZSEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)CC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


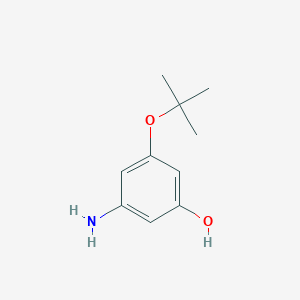
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
